molecular formula C19H24N6O B4778046 (4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

(4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Cat. No.: B4778046
M. Wt: 352.4 g/mol
InChI Key: OWQRQCSNGIVRJH-UHFFFAOYSA-N
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Description

(4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound with a unique structure that combines a piperidine ring, a pyrazole ring, and a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through a condensation reaction between a suitable pyrazole derivative and a pyrimidine precursor under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the 4-methylpiperidino group and the 1,3,5-trimethyl-1H-pyrazol-4-yl substituent. The final step often involves a coupling reaction to form the methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE: shares structural similarities with other pyrazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[7-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-12-6-9-24(10-7-12)19(26)15-11-17-20-8-5-16(25(17)22-15)18-13(2)21-23(4)14(18)3/h5,8,11-12H,6-7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQRQCSNGIVRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
(4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
(4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
(4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
(4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 6
(4-METHYLPIPERIDINO)[7-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

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